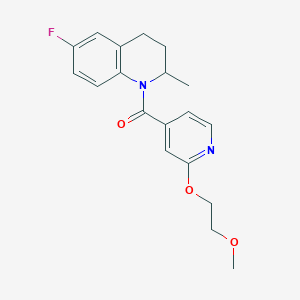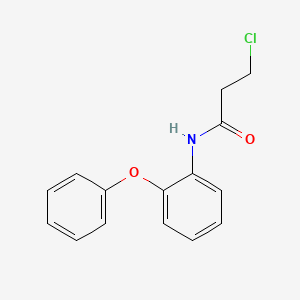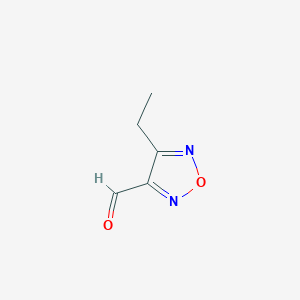
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a synthetic compound belonging to the class of quinolines and pyridines. Its structure incorporates a fluorine atom, a methyl group, and a complex pyridinyl moiety, leading to unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone can involve multiple steps, starting from the preparation of the quinoline and pyridine components, followed by their linkage through methanone formation. Typical conditions might include controlled temperatures, inert atmospheres, and the use of catalysts to drive reactions toward the desired products.
Industrial Production Methods: : Industrial synthesis may involve large-scale processes where each step is optimized for yield and efficiency. Key factors include the availability of starting materials, scalability of the reactions, and the ability to purify the final product using methods like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various chemical transformations such as:
Oxidation: : Can lead to the formation of corresponding ketones or acids depending on the oxidizing agent used.
Reduction: : Can produce alcohols or amines, typically employing reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution Reactions: : Various nucleophiles can substitute the fluorine or methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkoxides, halides.
Major Products Formed: : Depending on the type of reaction, the products may include substituted quinolines or pyridines, aliphatic alcohols, or amides.
Applications De Recherche Scientifique
In Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a candidate for studying the electronic effects of fluorine and methoxy groups.
In Biology: : It may interact with various biological receptors due to its structural similarity to natural ligands. Its pharmacological properties are of interest for drug development.
In Medicine:
In Industry: : Employed in the manufacture of specialty chemicals and materials with specific properties, such as corrosion inhibitors or fluorescent dyes.
Mécanisme D'action
Molecular Targets and Pathways: : The compound can interact with biological targets by mimicking natural substrates or inhibitors. The fluorine atom can enhance binding affinity by engaging in hydrogen bonding or electrostatic interactions. The methoxyethoxy group may increase solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Related compounds include:
(6-chloro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-ethoxypyridin-4-yl)methanone
Uniqueness: : What sets this compound apart is its specific substitution pattern, which affects its physical and chemical properties. The presence of fluorine can enhance its biological activity and stability, while the methoxyethoxy group can improve its pharmacokinetic profile.
This compound's intriguing structure and properties make it a valuable subject for ongoing research in multiple scientific domains.
Propriétés
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-13-3-4-14-11-16(20)5-6-17(14)22(13)19(23)15-7-8-21-18(12-15)25-10-9-24-2/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSBGDIQQRQJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=NC=C3)OCCOC)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2698138.png)

![ethyl 1-(4-methylphenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2698141.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2698143.png)
![3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2698144.png)

![2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2698148.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2698150.png)

![5-(2-Methoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698157.png)
![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2698158.png)
![2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid](/img/structure/B2698159.png)
